molecular formula C11H14N4O4S B093707 6-Methylthioinosine CAS No. 15397-51-0

6-Methylthioinosine

Número de catálogo: B093707
Número CAS: 15397-51-0
Peso molecular: 298.32 g/mol
Clave InChI: ZDRFDHHANOYUTE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methylthioinosine is a useful research compound. Its molecular formula is C11H14N4O4S and its molecular weight is 298.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Role in Thiopurine Metabolism

Thiopurines, including azathioprine and 6-mercaptopurine, are widely used in treating autoimmune diseases and certain cancers. The metabolism of these drugs leads to several metabolites, including 6-MTI, which have significant biological implications:

  • Metabolite Formation : 6-MTI is produced during the metabolism of 6-mercaptopurine (6-MP) and has been shown to affect cellular processes such as calcification in vascular smooth muscle cells (VSMCs) .
  • Impact on Drug Efficacy : The levels of 6-MTI can influence the therapeutic outcomes of thiopurine therapy, with proper monitoring potentially reducing adverse effects and enhancing efficacy .

Cancer Therapy

Recent studies have highlighted the potential use of 6-MTI in cancer therapy, particularly in conjunction with other agents:

  • Combination Therapy : The combination of methylthioadenosine (MTA) with 6-thioguanine (6-TG) has shown promising results in preclinical models for treating cancers deficient in methylthioadenosine phosphorylase (MTAP), suggesting that 6-MTI could enhance therapeutic indices when used strategically .

Inflammatory Bowel Disease (IBD)

Thiopurines are pivotal in managing IBD:

  • Pharmacogenetics : Assessing levels of thiopurine metabolites, including 6-MTI, can help tailor treatments to individual patients, minimizing adverse effects while maximizing therapeutic benefits .

Mechanistic Insights

The mechanisms by which 6-MTI exerts its effects are multifaceted:

  • Oxidative Stress : Research indicates that metabolites like 6-MP and its derivatives can induce oxidative stress, leading to cellular changes such as calcification . This pathway may be crucial for understanding both therapeutic effects and potential side effects.

Case Study: Vascular Calcification

A study demonstrated that treatment with 6-MP resulted in increased calcium deposition in VSMCs through oxidative stress pathways, highlighting a potential harmful effect associated with its metabolites .

Study AspectFindings
Treatment6-Mercaptopurine (6-MP)
Observed EffectIncreased calcium deposition
MechanismInduction of oxidative stress

Case Study: Cancer Treatment Efficacy

Research involving xenograft models showed that combining MTA with 6-TG led to significant tumor regression in MTAP-deficient cancers, suggesting a synergistic effect that could be harnessed for therapeutic purposes .

Study AspectFindings
TreatmentMTA + 6-Thioguanine (6-TG)
Observed EffectTumor regression
MechanismEnhanced therapeutic index

Propiedades

IUPAC Name

2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRFDHHANOYUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859341
Record name 6-(Methylsulfanyl)-9-pentofuranosyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13153-62-3, 15397-51-0, 342-69-8
Record name NSC408753
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC95103
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methylthioinosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methylthioinosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.